molecular formula C6H4F3N3 B2504555 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile CAS No. 1245823-99-7

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2504555
CAS No.: 1245823-99-7
M. Wt: 175.114
InChI Key: ALNXJJCINNCYQF-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The trifluoromethyl group and the carbonitrile group attached to the pyrazole ring make this compound particularly interesting for various applications in medicinal chemistry and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a solvent such as methanol under reflux conditions . The resulting mixture is then subjected to work-up and distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles is a common approach. This method allows for the efficient production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include pyrazole oxides, amines, and various substituted pyrazoles .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound can potentially improve memory and cognition .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thiophenecarbaldehyde

Uniqueness

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and carbonitrile groups enhances its reactivity and potential for various applications .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c1-12-5(6(7,8)9)2-4(3-10)11-12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNXJJCINNCYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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